molecular formula C12H19NO6 B13056095 (3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

(3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13056095
M. Wt: 273.28 g/mol
InChI Key: HMHBAEDPNFIUEI-HTQZYQBOSA-N
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Description

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The stereochemistry of the compound is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Methoxycarbonyl Group: This can be done using methoxycarbonyl chloride (Moc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxycarbonyl and methoxycarbonyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
  • (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(propoxycarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its tert-butoxycarbonyl and methoxycarbonyl groups provide stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(3R,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

HMHBAEDPNFIUEI-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O

Origin of Product

United States

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